1-Naphthalenesulfonamide, N,N-dimethyl- 1-Naphthalenesulfonamide, N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 128309-41-1
VCID: VC10332394
InChI: InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21
Molecular Formula: C12H13NO2S
Molecular Weight: 235.30 g/mol

1-Naphthalenesulfonamide, N,N-dimethyl-

CAS No.: 128309-41-1

Cat. No.: VC10332394

Molecular Formula: C12H13NO2S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenesulfonamide, N,N-dimethyl- - 128309-41-1

Specification

CAS No. 128309-41-1
Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
IUPAC Name N,N-dimethylnaphthalene-1-sulfonamide
Standard InChI InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Standard InChI Key IWWVDZBWTQKFCA-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21
Canonical SMILES CN(C)S(=O)(=O)C1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Features

Molecular Identity

1-Naphthalenesulfonamide, N,N-dimethyl- is systematically named as N,N-dimethylnaphthalene-1-sulfonamide. Its IUPAC designation reflects the substitution pattern: a sulfonamide group (-SO2_2NH-) at the 1-position of the naphthalene ring, with both hydrogen atoms on the nitrogen replaced by methyl groups. Key identifiers include:

PropertyValueSource
CAS Registry Number128309-41-1
Molecular FormulaC12H13NO2S\text{C}_{12}\text{H}_{13}\text{NO}_2\text{S}
Molecular Weight235.30 g/mol
SynonymsNSC129390, N,N-dimethyl-1-naphthalenesulfonamide

Structural Analysis

The compound features a naphthalene core (a fused bicyclic aromatic system) with a sulfonamide group at the 1-position. The sulfonamide nitrogen is dimethylated, rendering the molecule less polar compared to non-alkylated analogs. Computational models from PubChem depict a planar naphthalene ring with the sulfonamide group extending perpendicularly, creating a sterically hindered structure that may influence binding interactions . The dimethyl substitution likely enhances lipid solubility, potentially affecting bioavailability and membrane permeability.

Synthesis and Chemical Properties

Synthetic Routes

While no explicit synthesis protocol for 1-Naphthalenesulfonamide, N,N-dimethyl- is detailed in the provided sources, general sulfonamide synthesis principles apply. A plausible route involves:

  • Sulfonation: Reaction of naphthalene with chlorosulfonic acid to yield 1-naphthalenesulfonyl chloride.

  • Amination: Treatment with dimethylamine to substitute the chlorine atom, forming the sulfonamide bond.

This method aligns with strategies used for analogous compounds, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, where sulfonyl chlorides are reacted with amines . Purification typically involves column chromatography or recrystallization, as noted in procedures for related molecules .

Physicochemical Properties

  • Solubility: Low water solubility due to the aromatic and alkylated structure, with better solubility in organic solvents like dichloromethane or dimethyl sulfoxide .

  • Stability: Likely stable under standard storage conditions but susceptible to decomposition under strong acidic or basic conditions.

Biological Activity and Mechanisms

Calmodulin Antagonism

Naphthalenesulfonamide derivatives are recognized calmodulin inhibitors. Calmodulin, a calcium-binding protein, regulates enzymes such as phosphodiesterases and kinases. In HL-60 promyelocytic cells, analogs like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide induce myeloid differentiation by disrupting calmodulin-dependent pathways . The dimethylated variant may exhibit reduced potency compared to aminoalkyl-substituted analogs due to decreased hydrogen-bonding capacity, though this remains speculative without direct evidence.

Protein Kinase C Modulation

Some naphthalenesulfonamides dual-target calmodulin and protein kinase C (PKC). For example, N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide augments differentiation in combination with PKC activators like phorbol esters . Whether 1-Naphthalenesulfonamide, N,N-dimethyl- shares this activity requires further study, but its structural similarity suggests potential cross-reactivity.

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